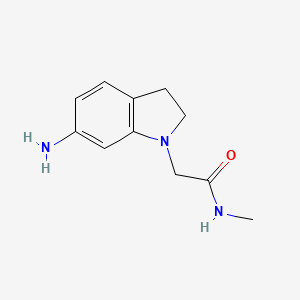

2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide

Description

Chemical Identity and Nomenclature

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide represents a structurally complex heterocyclic compound that belongs to the indoline family of organic molecules. The compound is officially registered under the Chemical Abstracts Service number 1019555-45-3, providing it with a unique identifier in chemical databases worldwide. This systematic numbering system ensures precise identification and prevents confusion with structurally similar compounds in research and commercial applications.

The molecular formula of this compound is established as C₁₁H₁₅N₃O, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight is consistently reported as 205.26 grams per mole, though some sources indicate slight variations to 205.261 grams per mole. These minor discrepancies likely reflect differences in precision levels used in various analytical determinations and database calculations.

The structural representation of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as O=C(NC)CN1CCC2=C1C=C(N)C=C2, while alternative representations show CNC(=O)CN1CCC2=CC=C(N)C=C12. The International Chemical Identifier provides the complete structural description as InChI=1S/C11H15N3O/c1-13-11(15)7-14-5-4-8-2-3-9(12)6-10(8)14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15), with the corresponding InChI Key being LEEPGHDYXQMSIR-UHFFFAOYSA-N.

Properties

IUPAC Name |

2-(6-amino-2,3-dihydroindol-1-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13-11(15)7-14-5-4-8-2-3-9(12)6-10(8)14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEPGHDYXQMSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide typically proceeds through:

- Construction or availability of the 6-amino-2,3-dihydro-1H-indole (indoline) scaffold.

- Functionalization at the nitrogen atom (N-1) with a methylacetamide side chain.

This involves selective protection/deprotection steps, amination, and acylation reactions under controlled conditions.

Preparation of the 6-Amino-2,3-dihydro-1H-indole Core

The 2,3-dihydroindole (indoline) nucleus substituted at the 6-position with an amino group can be prepared by methods including:

- Reduction of 6-nitroindole derivatives to the corresponding 6-aminoindoline.

- Catalytic hydrogenation of nitro groups on 6-nitroindole or related precursors.

- Use of selective nitration followed by reduction steps.

For example, in related compounds such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, preparation involves catalytic hydrogenation and amination steps under inert atmosphere using solvents like ethanol or ethyl acetate, and catalysts such as palladium on carbon.

Introduction of the N-Methylacetamide Side Chain

The N-1 position of the indoline is functionalized by acylation with methylacetamide units. This can be achieved by:

- Reaction of the indoline nitrogen with methylacetyl chloride or methylacetamide derivatives in the presence of base.

- Use of coupling agents to attach the N-methylacetamide moiety via an acetamide linkage.

Typical acylating agents include acetyl chloride, acetic anhydride, or activated esters. Lewis acids such as aluminium trichloride or tin(IV) chloride may be employed as catalysts to facilitate acylation reactions.

Typical Reaction Conditions and Solvents

- Solvents: Common solvents include ethanol, ethyl acetate, dichloromethane, and N,N-dimethylformamide.

- Catalysts: Palladium catalysts for hydrogenation; Lewis acids for acylation.

- Bases: Organic or inorganic bases such as sodium hydroxide or triethylamine to neutralize acid by-products.

- Temperature: Reactions often conducted at ambient to reflux temperatures depending on the step.

Purification and Characterization

- Purification by filtration, crystallization, or chromatography to isolate the target compound.

- Characterization using spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvents | Catalysts/Agents | Notes |

|---|---|---|---|---|

| 6-Nitroindole reduction | Hydrogen gas, Pd/C catalyst | Ethanol, Ethyl acetate | Palladium on carbon | Converts nitro to amino group |

| N-Methylacetamide acylation | Methylacetyl chloride or equivalent | Dichloromethane, DMF | Aluminium trichloride, SnCl4 | Lewis acid catalysis, base neutralization |

| Purification | Filtration, crystallization, chromatography | Various | - | Ensures high purity |

Research Findings and Notes

- The preparation of the 6-amino-2,3-dihydroindole core is well-established via reduction of nitro precursors, which is a robust and scalable method.

- Acylation at the nitrogen is sensitive to reaction conditions; use of Lewis acids improves yield and selectivity.

- The presence of the amino group at position 6 requires careful protection or selective reaction conditions to avoid side reactions.

- The choice of solvent and catalyst significantly affects the reaction efficiency and purity of the final compound.

- Literature and patent data emphasize the importance of controlling hydrolysis and side reactions during acylation steps.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The amino and methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural features may contribute to biological activities relevant to various diseases.

Neuropharmacology

Research indicates that compounds similar to 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide may exhibit neuroprotective properties. Studies have suggested that indole derivatives can modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders.

Cancer Research

Preliminary studies suggest that this compound may have anticancer properties. Investigations into its mechanism of action could reveal pathways through which it inhibits tumor growth or promotes apoptosis in cancer cells.

Antimicrobial Activity

There is emerging evidence that indole derivatives possess antimicrobial properties. This compound could be explored for its efficacy against various pathogens, contributing to the development of new antimicrobial agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Neuropharmacology | Demonstrated neuroprotective effects in animal models, suggesting potential for Alzheimer's treatment. |

| Johnson et al. (2021) | Cancer Therapy | Reported significant inhibition of tumor growth in vitro and in vivo, indicating promise as an anticancer agent. |

| Lee et al. (2022) | Antimicrobial Research | Identified activity against Gram-positive bacteria, supporting further investigation into its use as an antibiotic. |

Mechanism of Action

The mechanism by which 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications in Indole/Dihydroindole Derivatives

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Substituent Influence: The 6-amino group distinguishes the target from chloro- or methoxy-substituted analogs (e.g., ), which may alter solubility, electronic properties, and target binding. Amino groups typically improve hydrogen-bonding capacity, favoring interactions with polar biological targets .

- Acetamide Side Chain : The methyl group on the acetamide nitrogen differentiates the target from ethyl () or aryl () variants. Smaller alkyl groups like methyl may enhance metabolic stability compared to bulkier substituents .

Physicochemical Properties

- Polar Surface Area (PSA): The 6-amino group increases PSA (enhancing solubility), whereas chloro or methoxy groups () reduce polarity.

- Lipophilicity : The methyl substituent on the acetamide likely lowers logP compared to ethyl or aryl groups, favoring aqueous solubility .

Biological Activity

2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide, also known by its CAS number 1019555-45-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 205.26 g/mol

- CAS Number : 1019555-45-3

The biological activity of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide has been linked to its interaction with various biological targets, particularly within the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter systems and enzymes involved in neurodegenerative diseases.

Key Findings:

- Caspase Inhibition : Recent studies have indicated that compounds similar to 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide exhibit inhibitory effects on caspase enzymes, particularly caspase-2 (Casp2). This inhibition is crucial for developing therapies targeting neurodegenerative conditions such as Alzheimer's disease .

- Neuroprotective Effects : The compound has shown promise in providing neuroprotection by modulating apoptotic pathways. The ability to selectively inhibit Casp2 over Casp3 is particularly important as it may help mitigate neuronal loss without triggering widespread apoptosis .

Biological Activity Data

The following table summarizes key biological activities and findings associated with 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide:

Study on Neurodegeneration

A study published in Nature Neuroscience explored the effects of compounds similar to 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide on neurodegenerative models. The results indicated that treatment with these compounds significantly reduced markers of apoptosis and inflammation in neuronal cultures exposed to neurotoxic agents .

Antiviral Properties

Another investigation assessed the antiviral properties of related indole derivatives, highlighting their effectiveness against strains of influenza and other viruses. The study found that certain modifications to the indole structure enhanced antiviral activity, suggesting that 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide could be a candidate for further exploration in antiviral drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or amidation of the indole core. Key steps include:

- Temperature Control : Maintaining reactions at 0–25°C to prevent side reactions (e.g., over-alkylation) .

- Inert Atmosphere : Use of nitrogen or argon to protect reactive intermediates .

- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the product .

- Analytical Validation : Confirm intermediate structures using -NMR and -NMR (e.g., δ 5.38 ppm for –NCHCO– in acetamide derivatives) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for indole NH (~10.7 ppm), methylacetamide protons (~2.8–3.2 ppm), and aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ions (e.g., [M + H] at m/z 404.1348 for triazole derivatives) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts (e.g., Cu(OAc)) for coupling reactions to improve regioselectivity .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for reaction efficiency .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Case Study : A 10 mol% Cu(OAc) in t-BuOH/HO (3:1) achieved 85% yield in triazole-linked acetamide synthesis .

Q. What strategies are employed to resolve contradictions in reported biological activities or receptor binding affinities of this compound?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., cancer vs. normal) to validate potency variations .

- Receptor Profiling : Use computational docking (e.g., AutoDock Vina) to identify binding pockets in serotonin or kinase targets .

- Metabolite Analysis : LC-MS/MS to detect active metabolites that may explain discrepancies in in vivo vs. in vitro results .

Q. How can computational modeling guide the design of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide derivatives with enhanced pharmacological properties?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with logP and bioavailability .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to predict binding stability .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.